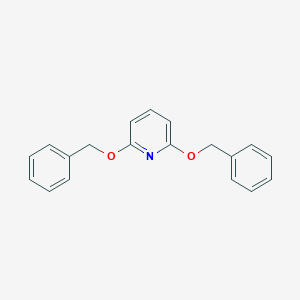

2,6-Bis(benzyloxy)pyridine

Overview

Description

2,6-Bis(benzyloxy)pyridine is an organic compound with the molecular formula C19H17NO2. It is a derivative of pyridine, where two benzyloxy groups are attached to the 2 and 6 positions of the pyridine ring. This compound is known for its applications in organic synthesis and coordination chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(benzyloxy)pyridine typically involves the reaction of 2,6-dichloropyridine with benzyl alcohol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Step 1: Dissolve sodium hydride (60% mineral oil mixture) in DMF at 0°C.

Step 2: Add benzyl alcohol to the solution and stir for 30 minutes.

Step 3: Add 2,6-dichloropyridine to the mixture and stir at 75°C for 12 hours.

Step 4: Quench the reaction with saturated aqueous ammonium chloride, extract with ethyl acetate, and wash the organic layers with brine.

Step 5: Dry over sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(benzyloxy)pyridine undergoes various chemical reactions, including:

Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the benzyloxy groups.

Major Products Formed

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Bis(benzyloxy)pyridine has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 2,6-Bis(benzyloxy)pyridine involves its ability to coordinate with metal ions through the nitrogen atom of the pyridine ring and the oxygen atoms of the benzyloxy groups. This coordination can influence the reactivity and stability of the metal complexes formed, making it useful in catalysis and material science .

Comparison with Similar Compounds

Similar Compounds

- 2,6-Bis(phenylmethoxy)pyridine

- 2,6-Bis(benzyloxy)benzene

- 2,6-Bis(benzyloxy)aniline

Uniqueness

2,6-Bis(benzyloxy)pyridine is unique due to its specific substitution pattern on the pyridine ring, which provides distinct electronic and steric properties. This makes it a valuable ligand in coordination chemistry and a versatile intermediate in organic synthesis .

Biological Activity

2,6-Bis(benzyloxy)pyridine is an organic compound characterized by its unique structure, which includes two benzyloxy groups attached to the 2 and 6 positions of a pyridine ring. This compound has garnered attention in the fields of medicinal and synthetic chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₉H₁₈N₂O₂

- Molecular Weight : Approximately 290.36 g/mol

- Structural Features : The compound features a pyridine core with two benzyloxy substituents, which enhance its lipophilicity and potential for biological interaction.

Synthesis Methods

The synthesis of this compound typically involves the alkylation of pyridine derivatives using benzyl halides under basic conditions. A common method includes:

- Starting Material : Pyridine derivative

- Reagents : Benzyl halides (e.g., benzyl chloride) and a base (e.g., sodium hydride)

- Reaction Conditions : The reaction is generally conducted in a solvent such as dimethylformamide (DMF) at elevated temperatures.

This method allows for good yields and can be modified to introduce various substituents on the pyridine ring or the benzyloxy groups.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Notably:

- Antibacterial Activity : It has shown effectiveness against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). The minimum inhibitory concentrations (MICs) for these activities are reported to be between 6.25–12.5 μg/mL .

- Antifungal Activity : The compound also displays antifungal properties against species such as Candida albicans, with MIC values around 12.5 μg/mL .

Anticancer Activity

This compound has been studied for its potential anticancer properties:

- Inhibition of Cancer Cell Lines : It has demonstrated antitumor activity by inhibiting the growth of specific cancer cell lines, including Eca109 (esophageal cancer) cells. Related compounds have been shown to act as selective inhibitors of small conductance calcium-activated potassium channels, suggesting that derivatives may possess similar pharmacological properties .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding and Ionic Interactions : The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions with target proteins, while the amino group can form ionic bonds, modulating enzyme activity and receptor interactions.

- Potential as an HIV Inhibitor : Some studies suggest that compounds related to this structure may act as inhibitors of HIV entry by down-modulating CD4 protein on human cells .

Study on Anticancer Effects

A study published in a peer-reviewed journal highlighted the effectiveness of this compound derivatives against various cancer cell lines. The research found that these compounds inhibited cell proliferation significantly compared to control groups, suggesting their potential as therapeutic agents in cancer treatment.

Antimicrobial Efficacy Evaluation

A comparative study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The findings indicated that this compound exhibited superior antibacterial activity compared to standard antibiotics like amoxicillin .

Properties

IUPAC Name |

2,6-bis(phenylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-3-8-16(9-4-1)14-21-18-12-7-13-19(20-18)22-15-17-10-5-2-6-11-17/h1-13H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREZYNKPQCIUME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356136 | |

| Record name | 2,6-bis(benzyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16727-46-1 | |

| Record name | 2,6-Bis(phenylmethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16727-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-bis(benzyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.